molecular formula C22H18Cl2N2O3 B12374016 Autophagy-IN-3

Autophagy-IN-3

Cat. No.: B12374016
M. Wt: 429.3 g/mol
InChI Key: VDXPOMCEKWAGSX-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic routes and reaction conditions for MDK-6983 are not extensively detailed in the available literature. it is known that the compound is synthesized for research purposes and is available in various quantities for laboratory use . Industrial production methods are not specified, indicating that it is primarily used in research settings rather than large-scale industrial applications.

Chemical Reactions Analysis

MDK-6983 undergoes various chemical reactions, primarily focusing on its role as an autophagy inhibitor. The compound interacts with the actin cytoskeleton, disrupting its dynamics in human melanoma cells . Specific details on the types of reactions, common reagents, and conditions used in these reactions are not extensively documented. it is known that the compound is soluble in DMSO at a concentration of 45 mg/mL (104.82 mM) .

Comparison with Similar Compounds

MDK-6983 is unique in its ability to inhibit autophagy and disrupt actin cytoskeleton dynamics. Similar compounds include other autophagy inhibitors and compounds that affect the actin cytoskeleton. Some of these similar compounds are:

    Pirarubicin: - An anthracycline antibiotic with antitumor activity.

    Mocetinostat: - A histone deacetylase inhibitor used in cancer treatment.

    Lonafarnib: - A farnesyltransferase inhibitor with potential antitumor activity.

    Perifosine: - An alkylphospholipid with antitumor properties.

    Silibinin: - A flavonolignan with antioxidant and anticancer properties.

These compounds share some similarities with MDK-6983 in terms of their effects on cellular processes and potential therapeutic applications. MDK-6983’s specific mechanism of action and its role in disrupting actin cytoskeleton dynamics make it unique among these compounds.

Properties

Molecular Formula

C22H18Cl2N2O3

Molecular Weight

429.3 g/mol

IUPAC Name

5-chloro-N-[(2R)-1-(4-chloroanilino)-1-oxo-3-phenylpropan-2-yl]-2-hydroxybenzamide

InChI

InChI=1S/C22H18Cl2N2O3/c23-15-6-9-17(10-7-15)25-22(29)19(12-14-4-2-1-3-5-14)26-21(28)18-13-16(24)8-11-20(18)27/h1-11,13,19,27H,12H2,(H,25,29)(H,26,28)/t19-/m1/s1

InChI Key

VDXPOMCEKWAGSX-LJQANCHMSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)NC2=CC=C(C=C2)Cl)NC(=O)C3=C(C=CC(=C3)Cl)O

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)Cl)NC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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